7-(2,4-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one
CAS No.: 327078-58-0
Cat. No.: VC6189001
Molecular Formula: C13H6Cl2O3S
Molecular Weight: 313.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 327078-58-0 |
---|---|
Molecular Formula | C13H6Cl2O3S |
Molecular Weight | 313.15 |
IUPAC Name | 7-(2,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
Standard InChI | InChI=1S/C13H6Cl2O3S/c14-6-1-2-8(10(15)3-6)9-4-7(16)5-11-12(9)18-13(17)19-11/h1-5,16H |
Standard InChI Key | KCXKDHDEFPGGIC-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)C2=C3C(=CC(=C2)O)SC(=O)O3 |
Introduction
Chemical Structure and Physicochemical Properties
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 313.16 g/mol | |
LogP (Partition Coefficient) | 4.53 | |
TPSA | 50.44 Ų | |
Rotatable Bonds | 1 |
The single rotatable bond (between the benzoxathiolone core and the dichlorophenyl group) implies conformational rigidity, which may influence binding interactions in biological systems .
Spectral Characteristics
While experimental spectral data (e.g., IR, -NMR) are absent in the provided sources, computational predictions based on analogous benzoxathiol derivatives suggest:
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IR: Strong absorption bands near 1700 cm (C=O stretch of the oxathiolone ring) and 3200–3500 cm (O–H stretch of the phenolic group).
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NMR: Distinct aromatic proton signals split by the electron-withdrawing chlorine substituents, with deshielded phenolic protons appearing downfield.
Synthesis and Production
Purification and Characterization
Post-synthesis purification likely involves recrystallization from ethanol or chromatographic techniques. Purity levels of commercially available batches exceed 95%, as noted in supplier specifications . Advanced characterization methods such as high-resolution mass spectrometry (HRMS) would confirm molecular integrity.
Applications in Scientific Research
Table 2: Hypothesized Biological Targets
Target | Mechanism | Potential Application |
---|---|---|
COX-2 | Competitive inhibition | Anti-inflammatory |
Bacterial Topoisomerase IV | DNA replication interference | Antibacterial |
CYP3A4 | Heme iron coordination | Drug metabolism modulation |
Material Science Applications
The compound’s sulfur-containing heterocycle could serve as a ligand in catalytic systems or a monomer in conductive polymers. Its electron-deficient aromatic system may facilitate charge transfer in organic semiconductors .
Parameter | Recommendation |
---|---|
Storage Temperature | 2–8°C in a sealed container |
Incompatible Materials | Strong oxidizers, bases |
Shelf Life | 24 months under specified conditions |
Future Research Directions
Mechanistic Studies
Elucidating the compound’s mode of action through in vitro assays (e.g., enzyme kinetics, cell viability tests) is critical. Molecular docking simulations could predict binding affinities for targets like COX-2 or bacterial enzymes.
Synthetic Optimization
Developing greener synthetic routes (e.g., microwave-assisted synthesis) may enhance efficiency and reduce hazardous byproducts. Catalytic asymmetric methods could yield enantiomerically pure variants for chiral drug development .
Toxicology Profiling
Comprehensive in vivo toxicology studies are needed to assess acute/chronic toxicity, genotoxicity, and environmental impact. These data will inform risk assessments for industrial-scale production .
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